REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[F:7][C:8]([F:15])([F:14])[C:9](=[CH2:13])[C:10]([OH:12])=[O:11].[C:16](O)([CH3:19])([CH3:18])[CH3:17].N1C=CC=CC=1.Cl>C(Cl)Cl>[F:7][C:8]([F:15])([F:14])[C:9](=[CH2:13])[C:10]([O:12][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:11]
|
Name
|
|
Quantity
|
87.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)=C)(F)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
0O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvent and excess reagent were removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The resulting acid chloride was added to a stirred solution
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with pentane
|
Type
|
DISTILLATION
|
Details
|
The combined organic solvents were reduced to a small volume by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a column of silica gel
|
Type
|
DISTILLATION
|
Details
|
The product was re-purified by distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)OC(C)(C)C)=C)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |